Benzenesulfonamide, 4-bromo-N,N-bis[(4-methoxyphenyl)methyl]-
Overview
Description
Benzenesulfonamide, 4-bromo-N,N-bis[(4-methoxyphenyl)methyl]- is a chemical compound with the molecular formula C22H22BrNO4S and a molecular weight of 476.385 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of Benzenesulfonamide, 4-bromo-N,N-bis[(4-methoxyphenyl)methyl]- typically involves the reaction of 4-bromobenzenesulfonyl chloride with N,N-bis(4-methoxybenzyl)amine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography to achieve the desired purity.
Chemical Reactions Analysis
Benzenesulfonamide, 4-bromo-N,N-bis[(4-methoxyphenyl)methyl]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids. Typical oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents include sodium borohydride and lithium aluminum hydride.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Scientific Research Applications
Benzenesulfonamide, 4-bromo-N,N-bis[(4-methoxyphenyl)methyl]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Industry: The compound is used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 4-bromo-N,N-bis[(4-methoxyphenyl)methyl]- involves its interaction with molecular targets such as enzymes. For example, it inhibits carbonic anhydrase IX by binding to the active site of the enzyme, thereby preventing its catalytic activity. This inhibition can lead to a decrease in the proliferation of cancer cells that rely on this enzyme for survival .
Comparison with Similar Compounds
Benzenesulfonamide, 4-bromo-N,N-bis[(4-methoxyphenyl)methyl]- can be compared with other similar compounds such as:
Benzenesulfonamide, N-ethyl-4-methyl-: This compound has a different substitution pattern on the benzene ring, leading to variations in its chemical reactivity and biological activity.
4-Bromo-N,N-bis(2-cyano-ethyl)benzenesulfonamide:
The uniqueness of Benzenesulfonamide, 4-bromo-N,N-bis[(4-methoxyphenyl)methyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
Benzenesulfonamide, 4-bromo-N,N-bis[(4-methoxyphenyl)methyl]- (CAS Number: 329939-43-7) is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, specifically its role as an enzyme inhibitor and its applications in cancer treatment and antimicrobial research.
The compound's chemical structure is characterized by the following properties:
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₄BrN₁O₃S |
Molecular Weight | 356.235 g/mol |
Density | 1.478 g/cm³ |
Boiling Point | 481.4 °C |
Flash Point | 244.9 °C |
The primary mechanism of action for benzenesulfonamide, 4-bromo-N,N-bis[(4-methoxyphenyl)methyl]- involves its interaction with carbonic anhydrase IX (CA IX) , an enzyme frequently overexpressed in various cancer types. The compound acts as a competitive inhibitor, binding to the active site of CA IX and thereby inhibiting its catalytic function. This inhibition can lead to reduced tumor cell proliferation and increased apoptosis in cancer cells reliant on this enzyme for survival .
Anticancer Activity
Research has indicated that benzenesulfonamide derivatives exhibit significant anticancer properties. A study highlighted the compound's ability to inhibit CA IX, which is crucial for maintaining pH homeostasis in tumor microenvironments. The inhibition of this enzyme was shown to decrease the viability of cancer cells in vitro, suggesting potential therapeutic applications in oncology .
Antimicrobial Properties
In addition to its anticancer effects, benzenesulfonamide compounds have been investigated for their antimicrobial properties. The sulfonamide group is known for its ability to interfere with bacterial folate synthesis, making these compounds effective against various bacterial strains. Preliminary studies have shown that derivatives of benzenesulfonamide can inhibit the growth of both Gram-positive and Gram-negative bacteria .
Case Studies
- Inhibition of Carbonic Anhydrase IX : A study conducted on isolated cancer cell lines demonstrated that treatment with benzenesulfonamide resulted in a dose-dependent decrease in CA IX activity, correlating with reduced cell proliferation rates.
- Effects on Perfusion Pressure : Another investigation utilized an isolated rat heart model to assess the impact of benzenesulfonamide on coronary resistance and perfusion pressure. Results indicated that certain derivatives led to a significant reduction in both parameters, suggesting cardiovascular implications that warrant further exploration .
Properties
IUPAC Name |
4-bromo-N,N-bis[(4-methoxyphenyl)methyl]benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrNO4S/c1-27-20-9-3-17(4-10-20)15-24(16-18-5-11-21(28-2)12-6-18)29(25,26)22-13-7-19(23)8-14-22/h3-14H,15-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLDNQJUMNGLLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN(CC2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70648837 | |
Record name | 4-Bromo-N,N-bis[(4-methoxyphenyl)methyl]benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70648837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192767-23-0 | |
Record name | 4-Bromo-N,N-bis[(4-methoxyphenyl)methyl]benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70648837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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